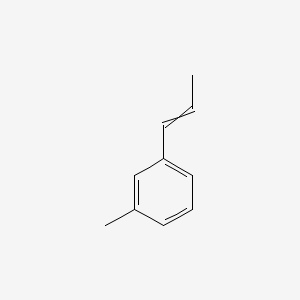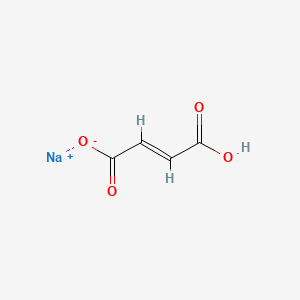
D,L-SELENOCYSTEINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-Selenocysteine: is a selenium-containing amino acid that is structurally similar to cysteine, with selenium replacing the sulfur atomSelenocysteine is unique due to its incorporation into proteins via a specific mechanism involving the UGA codon, which typically signals a stop in protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Selenocysteine can be synthesized through the reaction of chloroalanine with disodium diselenide, followed by reduction to the selenol form.
Biosynthesis: In biological systems, selenocysteine is synthesized on its specific transfer RNA (tRNA) from selenide, ATP, and serine.
Industrial Production Methods: Industrial production of selenocysteine is challenging due to its susceptibility to oxidation. Most production methods focus on biosynthesis using genetically engineered microorganisms that can incorporate selenocysteine into proteins .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Selenocysteine readily undergoes oxidation to form selenocystine, which contains a diselenide bond.
Reduction: Selenocysteine can be reduced back to its selenol form from selenocystine under reducing conditions.
Substitution: Selenocysteine can participate in nucleophilic substitution reactions due to the nucleophilicity of the selenol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or thioredoxin.
Substitution: Various electrophiles can react with the selenol group under mild conditions.
Major Products:
Oxidation: Selenocystine.
Reduction: Selenocysteine.
Substitution: Various seleno-derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Selenocysteine is used in the synthesis of selenoproteins and selenopeptides, which are studied for their unique redox properties and catalytic activities .
Biology: Selenocysteine is essential for the function of several enzymes, including glutathione peroxidases and thioredoxin reductases, which protect cells from oxidative damage .
Medicine: Selenocysteine-containing enzymes are targets for drug development due to their roles in cancer prevention, cardiovascular health, and immune function .
Industry: Selenocysteine is used in the development of biosensors and other biotechnological applications due to its unique chemical properties .
Wirkmechanismus
Selenocysteine exerts its effects primarily through its incorporation into selenoproteins. These proteins often have catalytic roles in redox reactions, where the selenol group of selenocysteine participates in the reduction of peroxides and other reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Cysteine: Similar in structure but contains sulfur instead of selenium.
Selenomethionine: Contains selenium but is structurally different from selenocysteine.
Uniqueness of Selenocysteine: Selenocysteine is unique due to its lower pKa, higher nucleophilicity, and ability to participate in redox reactions more effectively than its sulfur analogs. These properties make it indispensable in various biological processes and applications .
Eigenschaften
CAS-Nummer |
18312-66-8 |
|---|---|
Molekularformel |
C6H4ClN3O4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1174174.png)




